molecular formula C11H16Cl2F2N2 B2964755 2-(Difluoromethyl)-4-piperidin-4-ylpyridine;dihydrochloride CAS No. 2460749-36-2

2-(Difluoromethyl)-4-piperidin-4-ylpyridine;dihydrochloride

Cat. No.: B2964755
CAS No.: 2460749-36-2
M. Wt: 285.16
InChI Key: BUQOYELMGWYFNE-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-piperidin-4-ylpyridine;dihydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further substituted with a piperidinyl group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions, enhancing its solubility and stability.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-4-piperidin-4-ylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl pyridine oxides, while substitution reactions can produce a variety of difluoromethyl-substituted derivatives .

Scientific Research Applications

2-(Difluoromethyl)-4-piperidin-4-ylpyridine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-piperidin-4-ylpyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)-4-piperidin-4-ylpyridine;dihydrochloride is unique due to its specific substitution pattern and the presence of the difluoromethyl group, which imparts unique chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

2-(difluoromethyl)-4-piperidin-4-ylpyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2.2ClH/c12-11(13)10-7-9(3-6-15-10)8-1-4-14-5-2-8;;/h3,6-8,11,14H,1-2,4-5H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQOYELMGWYFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=NC=C2)C(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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